molecular formula C77H58BF24IrNO2P- B11928215 [1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Cat. No.: B11928215
M. Wt: 1719.3 g/mol
InChI Key: OYQSQQMXRUOJGB-XQVJCUDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It features a unique combination of ligands and metal centers, making it a subject of interest in various fields of scientific research, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ligands. The oxazoline ligand is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The phosphane ligand is prepared via a reaction between a phosphine and a benzyl halide. The final complex is formed by coordinating these ligands to an iridium center in the presence of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide as a counterion. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur at the metal center or the ligands, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions are common, where one ligand is replaced by another. This can be achieved using different nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while reduction reactions could produce reduced forms of the ligands or the metal center.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its catalytic properties are explored in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of fine chemicals and materials, benefiting from its catalytic efficiency and selectivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the iridium center activates molecular hydrogen, allowing it to add to unsaturated substrates.

Comparison with Similar Compounds

Similar Compounds

  • [1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane; iridium(1+); tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
  • [1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane; palladium(1+); tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Uniqueness

The uniqueness of the compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties. Compared to similar compounds with different metal centers, such as palladium, the iridium-based compound often exhibits higher stability and selectivity in catalytic reactions.

Properties

Molecular Formula

C77H58BF24IrNO2P-

Molecular Weight

1719.3 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene;iridium;[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7?;/t29-,35-;;;/m1.../s1

InChI Key

OYQSQQMXRUOJGB-XQVJCUDVSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@@H]1[C@@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1C/C=C\CCC=C1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.